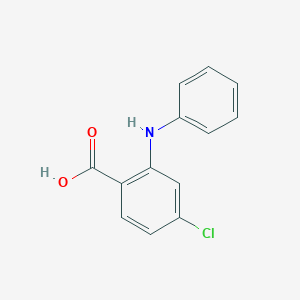

4-氯-2-(苯基氨基)苯甲酸

描述

4-Chloro-2-(phenylamino)benzoic acid is a compound that is structurally related to a variety of benzoic acid derivatives which have been synthesized and characterized for different applications, including their use as intermediates in liquid crystal production and as non-steroidal inhibitors of steroid 5α-reductase isozymes . These compounds are of interest due to their potential biological activities and their role in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including methylation, acylation, haloform reaction, demethylation, alkylation, condensation, and reduction . For example, the synthesis of 4-(4-phenylbutoxy) benzoic acid was achieved through a 4-step reaction using 4-chloro-1-butanol, with CHCl₃ as the solvent and AlCl₃ as the catalyst, resulting in a yield of over 54% and a product purity of above 99.5% . Similarly, the synthesis of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was confirmed by various techniques such as FT-IR and NMR, with the molecular structure further validated by single crystal X-ray structural analysis .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by spectroscopic techniques such as NMR, IR, and UV-VIS, as well as by single crystal X-ray structural analysis . The molecular structure is often stabilized by intramolecular hydrogen bonds, and in some cases, intermolecular hydrogen bonds can lead to the formation of larger structures, such as dendrimer-like chains . Density functional theory (DFT) methods are also used to optimize molecular structures and geometries .

Chemical Reactions Analysis

The chemical behavior of these compounds in solution can involve acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria dependent on solvent composition and pH . The reactivity of these compounds can also be influenced by the presence of substituents on the phenyl ring, which can affect their biological activity and interaction with other molecules, such as DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined through elemental analyses, magnetic moments, vibrational and electronic spectra, and thermal behavior studies . For instance, the chloro complexes of cobalt, nickel, and copper with 4-(butylamino) benzoic acid exhibit distinct magnetic and thermal properties, with the cobalt compound having a tetrahedral structure and the nickel and copper compounds having polymeric octahedral structures . The biological activities of these compounds, such as their interaction with DNA and their antioxidant and antitumor activities, are also significant aspects of their chemical properties .

科学研究应用

医药:抗炎应用

4-氯-2-(苯基氨基)苯甲酸,也称为N-苯基邻氨基苯甲酸,因其潜在的抗炎特性而被研究。它在结构上与邻氨基苯甲酸相关,而邻氨基苯甲酸以其在非甾体抗炎药(NSAIDs)中的应用而闻名。 该化合物可能是开发新型抗炎剂的前体或候选药物,有可能为关节炎或其他炎症性疾病提供替代治疗选择 .

农业:杀虫剂合成

在农业领域,该化合物可能作为合成杀虫剂的中间体。 它的苯基氨基可以被功能化以创建干扰害虫生命周期的化合物,为新型杀虫剂提供化学基础,这些杀虫剂可以帮助保护农作物免受各种侵害 .

材料科学:多晶型研究

研究如4-氯-2-(苯基氨基)苯甲酸等材料的多晶型对于理解其固态性质至关重要。 该化合物以多种形式存在的特性会导致不同的物理和化学特性,这对开发具有针对特定应用的定制性能的新材料具有重要意义 .

环境科学:污染物分析标记

该化合物可作为环境科学中的分析标记。 由于其独特的化学结构,它可以在各种环境样本中被检测和测量,帮助科学家追踪生态系统中特定污染物的存在和浓度 .

分析化学:胺/氨气蒸汽传感

4-氯-2-(苯基氨基)苯甲酸在分析化学领域具有潜在应用,特别是在开发胺或氨气蒸汽传感器方面。 它的结构允许创建敏感和选择性传感器,这些传感器可用于工业环境中监测这些蒸汽的存在,以确保工作场所安全和环境合规 .

生物化学:蛋白质相互作用研究

在生物化学中,该化合物可用于研究蛋白质相互作用。它的分子结构可以与特定蛋白质相互作用,使其成为探测蛋白质功能和结合机制的有用工具。 这可以提供对生化途径的见解,并有助于发现新的药物靶点 .

安全和危害

The safety data sheet for a similar compound, 2-Chlorobenzoic acid, indicates that it causes skin and eye irritation . It is recommended to handle the compound with appropriate personal protective equipment, including gloves and eye protection . In case of contact with skin or eyes, it is advised to rinse with plenty of water .

Relevant Papers A paper titled “Solvatomorphism and first-time observation of acid–acid catemer in 4-phenylamino-benzoic acids” investigates the polymorphism in 4-phenylamino-benzoic acids . The study synthesizes a series of 4-PABAs varying in the substitution position and pattern, and investigates their polymorphic behavior .

作用机制

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-(phenylamino)benzoic acid . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with target molecules. Additionally, the compound’s efficacy may be influenced by the physiological environment within the body, including the presence of other drugs or substances.

属性

IUPAC Name |

2-anilino-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-9-6-7-11(13(16)17)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIKNMBLKUFLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346820 | |

| Record name | 4-chloro-2-(phenylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19218-88-3 | |

| Record name | 4-chloro-2-(phenylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19218-88-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)

![1-Oxaspiro[3.5]nonane](/img/structure/B94716.png)

![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)